3-(2-carboxyethyl)-1H-indole-2-carboxylic acid 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 31529-28-9
VCID: VC21304253
InChI: InChI=1S/C12H11NO4/c14-10(15)6-5-8-7-3-1-2-4-9(7)13-11(8)12(16)17/h1-4,13H,5-6H2,(H,14,15)(H,16,17)
SMILES: C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CCC(=O)O
Molecular Formula: C12H11NO4
Molecular Weight: 233.22 g/mol

3-(2-carboxyethyl)-1H-indole-2-carboxylic acid

CAS No.: 31529-28-9

Cat. No.: VC21304253

Molecular Formula: C12H11NO4

Molecular Weight: 233.22 g/mol

* For research use only. Not for human or veterinary use.

3-(2-carboxyethyl)-1H-indole-2-carboxylic acid - 31529-28-9

Specification

CAS No. 31529-28-9
Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
IUPAC Name 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C12H11NO4/c14-10(15)6-5-8-7-3-1-2-4-9(7)13-11(8)12(16)17/h1-4,13H,5-6H2,(H,14,15)(H,16,17)
Standard InChI Key BYJQAPYDPPKJGH-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CCC(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CCC(=O)O

Introduction

Chemical Structure and Properties

Structural Characteristics

3-(2-carboxyethyl)-1H-indole-2-carboxylic acid features an indole core structure, which consists of a benzene ring fused to a nitrogen-containing pyrrole ring. The compound is characterized by two carboxylic acid functional groups: one directly attached to the indole core at position 2, and another at the end of a 2-carbon chain extending from position 3 of the indole ring. This characteristic structure contributes significantly to its chemical reactivity and biological properties.

The molecular formula of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid is C12H11NO4, with a molecular weight of approximately 233.22 g/mol. The presence of two carboxylic acid groups contributes to its acidity and enables it to participate in a variety of chemical reactions, particularly those involving carboxylic acid functional groups.

Physical and Chemical Properties

The physical appearance of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid is typically that of a crystalline solid. Due to its carboxylic acid groups, the compound exhibits acidic properties in solution. The presence of the indole nitrogen and carboxylic acid functionalities gives the molecule both hydrogen bond donor and acceptor capabilities, which influence its solubility profile and interactions with biological systems.

The reactivity of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid is primarily governed by its functional groups. The compound can participate in typical carboxylic acid reactions including esterification, amidation, and salt formation. Additionally, the indole core can undergo various transformations such as electrophilic substitution reactions, particularly at positions 3 and 5 of the indole ring.

Related Compounds and Derivatives

Structural Analogs

Several structural analogs of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid have been synthesized and studied for their biological activities. These include:

  • 3-(2-carboxyethyl)-5-methyl-1H-indole-2-carboxylic acid (C13H13NO4, MW: 247.25 g/mol)

  • 3-(2-Carboxy-ethyl)-5-chloro-1H-indole-2-carboxylic acid (C12H10ClNO4, MW: 267.66 g/mol)

  • 3-(2-carboxyethyl)-6-iodo-1H-indole-2-carboxylic acid (C12H10INO4, MW: 359.12 g/mol)

CompoundMolecular FormulaMolecular Weight (g/mol)Substitution Pattern
3-(2-carboxyethyl)-1H-indole-2-carboxylic acidC12H11NO4233.22None
3-(2-carboxyethyl)-5-methyl-1H-indole-2-carboxylic acidC13H13NO4247.255-methyl
3-(2-carboxy-ethyl)-5-chloro-1H-indole-2-carboxylic acidC12H10ClNO4267.665-chloro
3-(2-carboxyethyl)-6-iodo-1H-indole-2-carboxylic acidC12H10INO4359.126-iodo

Structure-Activity Relationships

The variability in biological activities among these compounds highlights the importance of structure-activity relationships in the indole-2-carboxylic acid class. The addition of halogens (chlorine, iodine) typically enhances lipophilicity and can improve membrane permeability, while methyl substitution can affect electronic distribution and binding properties. These structural modifications have been shown to influence the compounds' interactions with target enzymes and receptors, potentially altering their efficacy as enzyme inhibitors.

Biological Activities

DNA Polymerase Inhibition

One of the most significant biological activities of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid is its ability to inhibit DNA polymerases. Research has demonstrated that this compound functions as a potent inhibitor of these essential enzymes, which are responsible for DNA replication during various biological processes, including PCR. The compound binds to the active site of DNA polymerases, effectively preventing them from incorporating nucleotides into the growing DNA strand and halting the PCR reaction.

This inhibitory property makes 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid valuable in research settings where selective inhibition of specific PCR reactions is desired. The ability to control DNA replication at the enzymatic level has applications in molecular biology techniques and potentially in therapeutic contexts where abnormal DNA replication needs to be regulated.

Antioxidant Properties

Beyond its enzyme inhibitory activities, 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid has been found to possess antioxidant properties. This characteristic suggests potential applications in contexts where oxidative stress contributes to pathology, such as inflammatory conditions, neurodegenerative diseases, and certain types of cancer.

HIV-1 Integrase Inhibition

Research has shown that indole-2-carboxylic acid derivatives, including compounds structurally related to 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid, demonstrate inhibitory activity against HIV-1 integrase . Integrase plays a crucial role in the HIV-1 life cycle by facilitating the insertion of viral DNA into the host genome. Indole-2-carboxylic acid has been found to inhibit the strand transfer step of this process.

Synthesis Methods

Optimization Strategies

Optimization of the synthesis of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid and its derivatives typically focuses on improving yield, purity, and selectivity. Key considerations include:

  • Selection of appropriate starting materials and reagents

  • Optimization of reaction conditions (temperature, solvent, catalyst, etc.)

  • Purification techniques to isolate the desired product

  • Scale-up considerations for larger production volumes

For the related compound 3-ethyl-1H-indole-2-carboxylic acid, yields of up to 96% have been reported using the two-stage synthesis approach described above . Similar high yields might be achievable for 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid with properly optimized conditions.

Research Applications

Molecular Biology Tools

The DNA polymerase inhibitory properties of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid make it valuable in molecular biology research. It can be used as a selective inhibitor in PCR-based experiments, allowing researchers to control DNA amplification processes with precision. This property can be exploited in various applications, including:

  • Development of hot-start PCR techniques

  • Selective inhibition of specific polymerases in multiplex PCR

  • Control of background amplification in diagnostic PCR assays

Medicinal Chemistry Research

As a scaffold for drug development, 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid and its derivatives have significant potential in medicinal chemistry. The indole core is a privileged structure in drug design, found in numerous pharmaceuticals and bioactive natural products. The specific structural features of this compound, particularly the carboxylic acid functionalities, provide multiple opportunities for derivatization and optimization of biological activities.

Research in this area has focused on:

  • Development of DNA polymerase inhibitors for potential anticancer applications

  • Design of antioxidant agents for conditions involving oxidative stress

  • Creation of HIV-1 integrase inhibitors for antiretroviral therapy

In the context of HIV-1 integrase inhibition, the indole-2-carboxylic acid scaffold has been identified as particularly promising . Through structural optimization, derivatives have been designed to enhance metal-chelating interactions with Mg²⁺ ions and π-stacking interactions with viral DNA, resulting in improved inhibitory activity.

Future Perspectives

Development Opportunities

The diverse biological activities of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid present numerous opportunities for future development:

  • Anticancer drug development: Further investigation of the compound's DNA polymerase inhibitory properties could lead to novel anticancer therapies targeting specific polymerases overexpressed in certain cancers.

  • Antiviral drug development: The HIV-1 integrase inhibitory activity observed in related indole-2-carboxylic acid derivatives suggests potential for development of new antiretroviral agents based on this scaffold.

  • Antioxidant therapies: The compound's antioxidant properties could be optimized and exploited for conditions involving oxidative stress, such as neurodegenerative diseases and inflammatory disorders.

Challenges and Research Needs

Despite its promising properties, several challenges and research needs must be addressed to fully realize the potential of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid:

  • Comprehensive structure-activity relationship studies are needed to understand how structural modifications affect biological activities

  • Improved synthetic methods with higher yields and purity are required for large-scale production

  • In-depth toxicological studies are necessary to assess safety for therapeutic applications

  • Pharmacokinetic and pharmacodynamic studies are essential for drug development efforts

  • Target specificity needs to be enhanced for therapeutic applications to minimize off-target effects

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